2-Bromo-4-chloro-3-fluoro-6-nitroaniline is a complex organic compound characterized by its unique substitution pattern on the aniline ring. The molecular formula is C₆H₄BrClFN₂O₂, and it features a bromine atom at the 2-position, a chlorine atom at the 4-position, a fluorine atom at the 3-position, and a nitro group at the 6-position. This specific arrangement of halogens and a nitro group contributes to its chemical reactivity and potential biological activity. The compound is typically a crystalline solid, exhibiting various physical properties influenced by its molecular structure.
Synthesis of 2-Bromo-4-chloro-3-fluoro-6-nitroaniline can be achieved through several methods:
Due to its unique structure, 2-Bromo-4-chloro-3-fluoro-6-nitroaniline has potential applications in:
Interaction studies involving 2-Bromo-4-chloro-3-fluoro-6-nitroaniline often focus on its reactivity with biological targets or other chemical species:
Several compounds share structural similarities with 2-Bromo-4-chloro-3-fluoro-6-nitroaniline. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Bromo-4-fluoro-6-nitroaniline | 10472-88-5 | 0.91 |
4-Bromo-5-fluoro-2-nitroaniline | 153505-36-3 | 0.94 |
1-Bromo-3-fluoro-5-nitrobenzene | 7087-65-2 | 0.90 |
5-Bromo-4-fluoro-2-nitroaniline | 1052686-50-6 | 0.77 |
4-Bromo-2-chloro-3-fluoro-6-nitroaniline | 2383579-89-1 | 0.88 |
These compounds exhibit varying degrees of similarity based on their structural components and functional groups, highlighting how small changes can significantly impact their chemical behavior and biological activity.